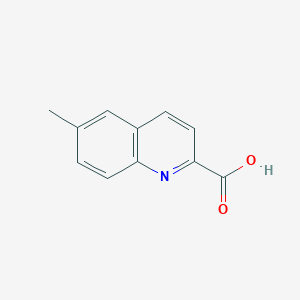

6-Methylquinoline-2-carboxylic acid

Description

BenchChem offers high-quality 6-Methylquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEQJEGNZGMHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496183 | |

| Record name | 6-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-84-3 | |

| Record name | 6-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Methylquinoline-2-carboxylic acid synthesis via Doebner-von Miller reaction

An In-Depth Technical Guide

Synthesis of 6-Methylquinoline-2-carboxylic Acid via the Doebner Reaction

This guide provides an in-depth exploration of the synthesis of 6-methylquinoline-2-carboxylic acid, a valuable heterocyclic compound. We will delve into the core chemical principles, a detailed experimental protocol, and field-proven optimization strategies centered around the Doebner reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this classic and versatile synthetic transformation.

Strategic Overview: The Quinoline Scaffold and the Doebner Reaction

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are foundational to a wide range of pharmaceuticals, including antimalarial agents like quinine, anticancer drugs, and anti-inflammatory therapeutics.[2][3]

Numerous named reactions have been developed to construct this bicyclic heterocycle, including the Skraup, Friedländer, and Pfitzinger syntheses.[4][5][6][7] Among these, the Doebner reaction, reported by Oscar Doebner in 1887, provides a direct and powerful route to quinoline-4-carboxylic acids and their derivatives.[3][8][9]

It is crucial to distinguish the Doebner reaction from the closely related Doebner-von Miller reaction .[4]

-

Doebner Reaction: A three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4][8][9] This is the specific reaction of focus for our target molecule.

-

Doebner-von Miller Reaction: A reaction between an aniline and an α,β-unsaturated carbonyl compound (aldehyde or ketone) to form 2- and/or 4-substituted quinolines.[2][3][5][10]

This guide will focus on the Doebner reaction for the synthesis of 6-methylquinoline-2-carboxylic acid, utilizing p-toluidine, an appropriate aldehyde, and pyruvic acid.

The Core Transformation: Reaction Scheme

The synthesis of 6-methylquinoline-2-carboxylic acid is achieved through the acid-catalyzed condensation of three primary components: p-toluidine, benzaldehyde, and pyruvic acid.

Figure 1. General reaction scheme for the synthesis of 6-methylquinoline-2-carboxylic acid via the Doebner reaction.

Mechanistic Deep Dive: The "Why" Behind the Bonds

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Doebner reaction proceeds through a cascade of well-established organic transformations.[8] The generally accepted pathway involves the initial formation of a Schiff base, followed by nucleophilic addition, cyclization, and aromatization.

-

Schiff Base (Imine) Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (p-toluidine) and the aldehyde (benzaldehyde). This reversible reaction forms an N-arylimine (Schiff base) intermediate and a molecule of water.[8]

-

Enol Addition: Pyruvic acid undergoes tautomerization to its more nucleophilic enol form. This enol then performs a Michael-type conjugate addition to the activated imine intermediate.

-

Intramolecular Electrophilic Cyclization: The adduct from the previous step is now poised for cyclization. The electron-rich aromatic ring of the toluidine moiety acts as a nucleophile, attacking the carbonyl carbon of the pyruvic acid portion in an intramolecular electrophilic aromatic substitution. This key step forms the new six-membered heterocyclic ring.

-

Dehydration and Aromatization: The resulting dihydroquinoline intermediate readily undergoes dehydration. The final step is an oxidation of the dihydroquinoline to the thermodynamically stable aromatic quinoline ring system. This oxidation can be effected by an external oxidizing agent or, in some cases, by one of the reaction components acting as a hydrogen acceptor.

Below is a diagrammatic representation of this mechanistic pathway.

Caption: A logical diagram illustrating the key steps in the Doebner reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

This section provides a representative, self-validating protocol for the synthesis of 6-methylquinoline-2-carboxylic acid.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| p-Toluidine | 107.15 | 5.36 g | 50 |

| Benzaldehyde | 106.12 | 5.31 g (5.1 mL) | 50 |

| Pyruvic Acid | 88.06 | 4.40 g (3.5 mL) | 50 |

| Ethanol (95%) | - | 100 mL | - |

| Sodium Hydroxide (10% aq.) | - | As needed | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

| Activated Charcoal | - | ~1 g | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a stopper. Place it on the magnetic stirrer within the heating mantle.

-

Initial Charge: To the flask, add p-toluidine (5.36 g) and ethanol (100 mL). Begin stirring to dissolve the amine.

-

Reactant Addition: In the dropping funnel, prepare a mixture of benzaldehyde (5.31 g) and pyruvic acid (4.40 g).

-

Reaction Initiation: Gently heat the ethanolic p-toluidine solution to reflux. Once refluxing, begin adding the aldehyde-pyruvic acid mixture dropwise from the funnel over a period of 30-45 minutes. The reaction is often exothermic.

-

Reflux: After the addition is complete, continue to heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Isolation of Crude Product:

-

Allow the reaction mixture to cool to room temperature. A precipitate may form.

-

Carefully neutralize the mixture by slowly adding 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the sodium salt of the carboxylic acid.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot water or ethanol.

-

If the solution is highly colored, add a small amount of activated charcoal and boil for 5-10 minutes.

-

Hot-filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, a privileged scaffold in drug discovery, a thorough understanding of its physicochemical properties is paramount for its application in the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the key physicochemical characteristics of 6-Methylquinoline-2-carboxylic acid, including its structural and spectroscopic properties. We present detailed, field-proven experimental protocols for the determination of these properties, offering insights into the rationale behind the methodological choices. While experimental data for certain properties of this specific molecule are not widely available in public literature, this guide utilizes data from closely related analogs to provide a robust framework for its characterization.

Introduction: The Significance of 6-Methylquinoline-2-carboxylic Acid

The quinoline ring system is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic placement of substituents on the quinoline scaffold allows for the fine-tuning of its pharmacological and physicochemical properties.

6-Methylquinoline-2-carboxylic acid combines the key features of a methyl group at the 6-position and a carboxylic acid at the 2-position. The methyl group can influence lipophilicity and metabolic stability, while the carboxylic acid moiety provides a handle for forming salts, esters, and amides, and can participate in hydrogen bonding interactions with biological targets. These structural attributes make 6-Methylquinoline-2-carboxylic acid a versatile building block in drug discovery and a subject of interest in materials science, particularly in the development of chromophores and fluorescent probes.[1] A comprehensive characterization of its physicochemical properties is the first step towards unlocking its full potential.

Core Physicochemical Properties

| Property | Value (6-Methylquinoline-2-carboxylic acid) | Data Type | Reference |

| Molecular Formula | C₁₁H₉NO₂ | - | [2] |

| Molecular Weight | 187.19 g/mol | - | [2] |

| CAS Number | 15733-84-3 | - | [2] |

| Melting Point | Not available (250 °C for 2-methylquinoline-6-carboxylic acid) | Experimental (analog) | [3] |

| Boiling Point | Not available (Predicted: 347.6±27.0 °C for 2-methylquinoline-6-carboxylic acid) | Predicted (analog) | [3] |

| Solubility | Not experimentally determined. Expected to be slightly soluble in water and soluble in organic solvents like DMSO and DMF. | - | |

| pKa | Not experimentally determined. (Predicted: 3.13±0.30 for 2-methylquinoline-6-carboxylic acid) | Predicted (analog) | [3] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Computed | [2] |

| LogP | 2.24142 | Computed | [2] |

| Hydrogen Bond Donors | 1 | Computed | [2] |

| Hydrogen Bond Acceptors | 2 | Computed | [2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust experimental protocols for determining the key physicochemical properties of 6-Methylquinoline-2-carboxylic acid. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Workflow for Solubility Determination

Caption: Shake-flask method for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 6-Methylquinoline-2-carboxylic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination of the supernatant with undissolved solid.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the peak area to a standard curve of known concentrations.

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it allows the system to reach true equilibrium. The use of a validated HPLC-UV method for quantification ensures accuracy and precision.

Determination of Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration

Caption: General workflow for mass spectrometry analysis.

General Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically infused directly or eluted from an HPLC column. For Electron Ionization (EI), the sample is often introduced via a gas chromatograph (GC) or a direct insertion probe.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions, confirming the molecular weight and aspects of the structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for monitoring reactions. Quinoline and its derivatives typically exhibit strong absorption bands in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions of the aromatic system. The exact position and intensity of these bands will be influenced by the substituents and the solvent.

General Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.

-

Spectrum Acquisition: Record the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide has outlined the key physicochemical properties of 6-Methylquinoline-2-carboxylic acid and provided detailed, practical protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet available in the public domain, the use of data from closely related analogs, combined with robust analytical methodologies, provides a solid foundation for researchers. The protocols and insights presented herein are designed to empower scientists in drug development and materials science to confidently characterize this and similar molecules, thereby accelerating the pace of innovation.

References

Sources

Introduction: The Significance of 6-Methylquinoline-2-carboxylic Acid

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methylquinoline-2-carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 6-Methylquinoline-2-carboxylic acid. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in numerous antibacterial and antimalarial drugs.[1][2] The addition of a carboxylic acid group, as seen in quinoline carboxylic acids, dramatically influences the molecule's chemical reactivity, solubility, and biological activity, making these compounds crucial intermediates for complex molecular synthesis.[1][3]

6-Methylquinoline-2-carboxylic acid (C₁₁H₉NO₂) is a specific derivative of interest due to its potential as a building block for novel therapeutic agents and functional materials.[1][4] Determining its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount. This structural data provides invaluable insights into intermolecular interactions, molecular conformation, and packing, which are critical for structure-based drug design, understanding physicochemical properties, and developing new materials.[5][6]

Synthesis and Purification

The first and most fundamental step is to obtain a pure sample of the target compound. While various named reactions like the Pfitzinger or Doebner-von Miller syntheses can be adapted, a common approach involves the oxidation of the corresponding methyl-substituted quinoline.[1][7]

Protocol 2.1: Generalized Synthesis of 6-Quinolinecarboxylic Acid

This protocol is adapted from a known procedure for a similar isomer and serves as a representative example.[7]

-

Dissolution: Dissolve 6-Methylquinoline in a solution of water and sulfuric acid at 0 °C. The acid protonates the quinoline nitrogen, increasing its solubility in the aqueous medium.

-

Oxidation: Add an oxidizing agent, such as chromium trioxide, in batches to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the complete oxidation of the methyl group to a carboxylic acid.

-

Isolation: Cool the mixture to room temperature. The product may precipitate as a sulfate salt. Filter this solid.

-

Neutralization & Precipitation: Redissolve the collected solid in an aqueous sodium hydroxide solution. This deprotonates the carboxylic acid, forming a soluble sodium salt. Wash with a nonpolar solvent like hexane to remove any unreacted starting material.

-

Final Precipitation: Acidify the aqueous solution with acetic acid. This re-protonates the carboxylate, causing the neutral 6-Methylquinoline-2-carboxylic acid to precipitate out of the solution due to its lower aqueous solubility.

-

Purification: Collect the precipitate by filtration. The purity of the product is crucial for successful crystallization. If necessary, further purify by recrystallization.

The Art of Crystal Growth: From Solution to Single Crystal

Obtaining a high-quality single crystal is the most critical and often the most challenging step in the entire analysis.[8] The crystal must be a single, well-ordered lattice, free of significant defects, and typically larger than 0.1 mm in all dimensions.[8][9] The slow evaporation method is a widely used and effective technique.[10]

Causality in Solvent Selection

The choice of solvent is governed by the solute's molecular structure. 6-Methylquinoline-2-carboxylic acid has a rigid, largely aromatic quinoline core, a polar carboxylic acid group capable of hydrogen bonding, and a nonpolar methyl group. A successful solvent system must balance these features.

-

Single Solvents: Solvents of intermediate polarity, such as alcohols (ethanol, methanol) or ketones (acetone), are excellent starting points. A good solvent will dissolve the compound when hot but exhibit poor solubility when cold.[11]

-

Binary Solvent Systems: This is a powerful technique when single solvents fail. The compound is dissolved in a "good" solvent where it is highly soluble (e.g., DMF, ethanol). A "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., water, hexane) is then added dropwise to the heated solution until slight turbidity appears. This brings the solution to a state of supersaturation, which is essential for crystallization upon slow cooling.[11]

Protocol 3.1: Single Crystal Growth by Slow Evaporation

-

Solvent Screening: In small vials, test the solubility of a few milligrams of purified 6-Methylquinoline-2-carboxylic acid in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) to identify a suitable system.[11]

-

Prepare a Saturated Solution: Dissolve the bulk of the purified compound in the chosen solvent or solvent system, gently heating to ensure complete dissolution. Prepare a solution that is near-saturated at the elevated temperature.

-

Filtration: Filter the hot solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel. This removes dust and other particulate impurities that could act as sites for rapid, uncontrolled nucleation, leading to a precipitate instead of single crystals.[10]

-

Slow Evaporation: Cover the vessel with parafilm and pierce it with a few small pinholes. The size and number of holes control the rate of evaporation; a slower rate is almost always better as it gives the molecules time to arrange themselves into a well-ordered lattice.

-

Incubation: Place the vessel in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature. Fluctuations in temperature can alter solubility and disrupt crystal growth.

-

Harvesting: Once crystals of suitable size and quality have formed (this can take days to weeks), carefully harvest them using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides the definitive three-dimensional structure of a crystalline material.[6] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[9]

Workflow for Crystal Structure Determination

The process follows three fundamental steps: crystal selection and mounting, data collection, and structure solution and refinement.[8][12]

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Protocol 4.1: Data Acquisition and Structure Solution

-

Crystal Mounting: A suitable crystal is selected under a microscope. It is then mounted on a thin glass fiber or a loop with a cryo-protectant oil.[9] This assembly is attached to a goniometer head.

-

Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument, using monochromatic X-rays (e.g., from a Molybdenum source, MoKα = 0.7107Å), then rotates the crystal through a series of angles, collecting thousands of diffraction reflections with a detector like a CCD or pixel detector.[6][8]

-

Data Processing: The collected raw data (images of diffraction spots) are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors. This yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate these initial phases, which allows for the calculation of an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.

-

Final Output: The final result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.

Interpreting the Crystal Structure

The refined structure provides a wealth of chemical information.

Quantitative Crystallographic Data

The following table presents an illustrative set of crystallographic data, typical for a small organic molecule like 6-Methylquinoline-2-carboxylic acid.

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₁₁H₉NO₂ | The atoms comprising one molecule of the compound.[4] |

| Formula Weight | 187.19 g/mol | The molar mass of the compound.[4] |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. Quinoline derivatives often crystallize in this system.[10] |

| Space Group | P2₁/c | A specific symmetry group that defines the arrangement of molecules within the unit cell.[10] |

| a, b, c (Å) | a = 8.1, b = 5.9, c = 14.5 | The lengths of the unit cell edges. |

| α, β, γ (°) | α = 90, β = 105, γ = 90 | The angles between the unit cell edges. |

| Volume (ų) | 650 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-Fit (GooF) | ~1.0 | An indicator of the quality of the refinement; values close to 1.0 are ideal. |

Key Structural Features

-

Molecular Geometry: The analysis provides precise bond lengths and angles, confirming the planarity of the quinoline ring and the geometry of the carboxylic acid group.

-

Intermolecular Interactions: This is where the true power of crystallography lies for drug development. In 6-Methylquinoline-2-carboxylic acid, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The crystal structure will reveal how molecules are linked together through hydrogen bonding, often forming dimers or extended chains.

-

Crystal Packing: The analysis reveals how these hydrogen-bonded motifs are packed in three dimensions. The aromatic quinoline rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. Understanding these interactions is crucial for predicting polymorphism, solubility, and stability.

Computational Analysis: A Complementary Approach

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate and expand upon experimental findings.[2][13]

Caption: Synergy between experimental XRD and computational DFT analysis.

By starting with the atomic coordinates from the CIF file, DFT calculations can be performed to:

-

Optimize Geometry: The molecular geometry is optimized in a simulated gas phase, providing a theoretical structure free from crystal packing forces. Comparing this to the XRD structure reveals the influence of intermolecular interactions.[2]

-

Calculate Electronic Properties: DFT can compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's electronic behavior and potential applications in optoelectronics.[13]

-

Simulate Vibrational Spectra: Theoretical FT-IR spectra can be calculated and compared with experimental spectra to validate the structural model.[13]

Applications in Drug Development

The precise knowledge of a molecule's 3D structure is the cornerstone of modern structure-based drug design.[5]

-

Pharmacophore Modeling: The crystal structure reveals the exact spatial arrangement of key features (hydrogen bond donors/acceptors, aromatic rings). This pharmacophore can be used in virtual screening to identify other molecules that might bind to the same biological target.

-

Lead Optimization: If 6-Methylquinoline-2-carboxylic acid is a lead compound, its crystal structure provides a blueprint for chemical modifications. Scientists can rationally design derivatives to improve binding affinity, selectivity, or pharmacokinetic properties.[14]

-

Understanding Protein-Ligand Interactions: If the compound is co-crystallized with its protein target, the resulting structure provides a direct snapshot of the binding mode, revealing the specific amino acid residues involved in the interaction. This is invaluable for designing more potent and selective drugs.[15]

Conclusion

The crystal structure analysis of 6-Methylquinoline-2-carboxylic acid is a multi-step process that integrates careful synthesis, meticulous crystal growth, and advanced analytical techniques. Each step, from selecting the right crystallization solvent to refining the final structural model, is guided by fundamental chemical principles. The resulting three-dimensional structure is not merely a picture of a molecule; it is a detailed map that informs our understanding of its properties and provides a rational basis for its application in drug discovery and materials science.

References

[10] Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem. (n.d.). Retrieved from [11] Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem. (n.d.). Retrieved from [8] X-ray crystallography - Wikipedia. (n.d.). Retrieved from [12] Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [9] What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [16] Process for the preparation of a quinoline carboxylic acid. Google Patents. (n.d.). Retrieved from [17] The crystallization of quinoline. Google Patents. (n.d.). Retrieved from [6] Single-crystal X-ray Diffraction - SERC (Carleton). (2007). Retrieved from [5] Single Crystal X-ray Diffractometers | Bruker. (n.d.). Retrieved from [18] Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule: Molecular Physics - Taylor & Francis. (n.d.). Retrieved from [1] 6-Methylquinoline-2-carboxylic acid | 15733-84-3 | Benchchem. (n.d.). Retrieved from [7] 6-Quinolinecarboxylic acid synthesis - ChemicalBook. (n.d.). Retrieved from [13] Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. (2024). Retrieved from [19] Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Retrieved from [2] Research Article Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. (n.d.). Retrieved from [20] Crystal structure of methyl quinoline-2-carboxylate, C11H9NO2 - ResearchGate. (2025). Retrieved from [15] The structures and binding mode analysis of quinoline derivatives. (A)... - ResearchGate. (n.d.). Retrieved from [4] 15733-84-3 | 6-Methylquinoline-2-carboxylic acid - ChemScene. (n.d.). Retrieved from [21] Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (n.d.). Retrieved from [22] 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem - NIH. (n.d.). Retrieved from [23] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines | Journal of the American Chemical Society. (n.d.). Retrieved from [24] 6-Methylquinoline-2-carboxylic acid - Achmem. (n.d.). Retrieved from [3] Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2025). Retrieved from [25] 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem - NIH. (n.d.). Retrieved from [26] Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. Google Patents. (n.d.). Retrieved from [27] The Role of 6-Isoquinolinecarboxylic Acid in Modern Drug Discovery & Synthesis. (2026). Retrieved from [14] Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Retrieved from

Sources

- 1. 6-Methylquinoline-2-carboxylic acid | 15733-84-3 | Benchchem [benchchem.com]

- 2. ijpras.com [ijpras.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. chemscene.com [chemscene.com]

- 5. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. 6-Quinolinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]

- 17. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. achmem.com [achmem.com]

- 25. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

- 27. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Biological Activity Screening of Novel 6-Methylquinoline-2-carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the systematic screening of novel 6-methylquinoline-2-carboxylic acid derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind experimental choices, provides detailed, self-validating protocols for primary screening assays, and establishes a foundation for interpreting results to guide future drug discovery efforts. We will detail standardized protocols for cytotoxicity assessment using the MTT assay, antimicrobial evaluation via Minimum Inhibitory Concentration (MIC) determination, and anti-inflammatory screening through a Cyclooxygenase-2 (COX-2) inhibition assay.

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The Quinoline Moiety in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in many natural alkaloids and synthetic compounds with significant pharmacological value.[4] Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections. The versatility of the quinoline scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and biological properties to achieve desired therapeutic effects and target selectivity.[5][6]

Focus on 6-Methylquinoline-2-carboxylic Acid Derivatives: Rationale

The selection of the 6-methylquinoline-2-carboxylic acid scaffold as a starting point for a screening library is based on established structure-activity relationship (SAR) principles. The carboxylic acid group at the 2-position is particularly interesting, as studies on related quinoline carboxylic acids have demonstrated significant antiproliferative and anti-inflammatory activities.[7][8] It is hypothesized that the carboxyl and nitrogen atoms may act as a chelation site for divalent metals, a potential molecular mechanism for their biological action.[7] The methyl group at the 6-position provides a point for further derivatization while potentially influencing the molecule's lipophilicity and metabolic stability. This guide outlines a tiered screening approach to systematically evaluate novel derivatives of this core for three key biological activities: anticancer, antimicrobial, and anti-inflammatory.

A Strategic Framework for Biological Activity Screening

A robust screening campaign begins with a logical, tiered workflow. This ensures that resources are used efficiently, with broad primary screens identifying initial "hits" that are then subjected to more rigorous secondary and mechanistic studies.

Caption: High-level workflow for screening novel chemical entities.

Protocol: Anticancer and Cytotoxicity Screening

Principle of the MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The core principle relies on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living, metabolically active cells.[10][12] This reaction produces purple, insoluble formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[9] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Detailed Step-by-Step Protocol for MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate format.[13]

Materials:

-

Test Compounds (10 mM stock in DMSO)

-

Cancer Cell Line (e.g., MCF-7, ATCC HTB-22)

-

Complete Growth Medium (e.g., DMEM with 10% FBS)

-

MTT Reagent: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[14]

-

Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.

-

96-well flat-bottom sterile culture plates.

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds.

-

Self-Validation: Include the following controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. Represents 100% viability.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.

-

Blank Control: Wells with medium but no cells, to measure background absorbance.

-

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Carefully aspirate the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[14]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the vehicle control wells.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (DMSO) to each well.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

Data Analysis and Presentation

The percentage of cell viability is calculated using the formula: % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of a compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of % Viability versus log[Compound Concentration].

Table 1: Sample Cytotoxicity Screening Data

| Compound ID | Target Cell Line | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

|---|---|---|---|

| 6MQC-001 | MCF-7 | 12.5 | 0.8 |

| 6MQC-002 | MCF-7 | > 100 | 0.8 |

| 6MQC-003 | MCF-7 | 5.2 | 0.8 |

| 6MQC-004 | HeLa | 25.1 | 1.1 |

| 6MQC-005 | HeLa | 8.9 | 1.1 |

Protocol: Antimicrobial Activity Screening

Rationale for Antimicrobial Testing

Quinoline derivatives have a long history as antimicrobial agents, with many exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4][15] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Detailed Step-by-Step Protocol for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Growth Medium: Mueller-Hinton Broth (MHB).[18]

-

Test Compounds (1 mg/mL stock in DMSO).

-

Sterile 96-well round-bottom microtiter plates.

-

Standard antibiotic (e.g., Ciprofloxacin, Ampicillin).[4]

Procedure:

-

Compound Preparation: Dispense 50 µL of sterile MHB into all wells of a 96-well plate. Add 50 µL of the 2x highest concentration of the test compound to the first column, creating a total volume of 100 µL.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.[19] This leaves column 11 as the growth control and column 12 as the sterility control.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12 (sterility control). The final volume in each well is 100 µL.

-

Controls:

-

Growth Control (Positive): Column 11 contains MHB and bacteria, but no compound.

-

Sterility Control (Negative): Column 12 contains MHB only.

-

Standard Control: Run a parallel dilution series with a standard antibiotic.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) compared to the growth control.

Data Presentation

Table 2: Sample Antimicrobial Screening (MIC) Data

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

|---|---|---|---|

| 6MQC-001 | 16 | 64 | 0.5 (S. aureus), 0.015 (E. coli) |

| 6MQC-002 | >128 | >128 | 0.5 (S. aureus), 0.015 (E. coli) |

| 6MQC-003 | 8 | 32 | 0.5 (S. aureus), 0.015 (E. coli) |

| 6MQC-004 | 64 | >128 | 0.5 (S. aureus), 0.015 (E. coli) |

| 6MQC-005 | 4 | 16 | 0.5 (S. aureus), 0.015 (E. coli) |

Protocol: Anti-inflammatory Activity Screening

Cyclooxygenase (COX) as a Key Inflammatory Target

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation.[21] They catalyze the conversion of arachidonic acid to prostaglandins, which promote pain and inflammation.[21] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[22] Quinoline derivatives have been identified as potential COX inhibitors.[5]

Caption: Inhibition of the COX-2 pathway by a test compound.

Detailed Step-by-Step Protocol for COX-2 Inhibition Assay

This protocol is based on a fluorometric screening kit (e.g., from BPS Bioscience, Cayman Chemical, or Assay Genie), which measures the peroxidase activity of COX-2.[23][24][25]

Materials:

-

COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor).

-

Test Compounds (10 mM stock in DMSO).

-

Arachidonic Acid (substrate).

-

Selective COX-2 Inhibitor (e.g., Celecoxib) as a positive control.[25]

-

96-well black opaque plate.

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the COX-2 enzyme in assay buffer and keep on ice.[23][25]

-

Assay Plate Setup:

-

Enzyme Control (100% Activity): Add diluted enzyme, assay buffer, and DMSO (vehicle) to designated wells.

-

Inhibitor Control: Add diluted enzyme, assay buffer, and a known concentration of Celecoxib.

-

Test Wells: Add diluted enzyme, assay buffer, and serial dilutions of the test compounds.

-

Negative Control (No Enzyme): Add assay buffer only.

-

-

Pre-incubation: Add the probe and cofactor solution to all wells. Allow the plate to pre-incubate for 10-15 minutes at 37°C. This step allows the test compounds to interact with the enzyme before the reaction begins.[24]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously, preferably using a multichannel pipette.[25]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/590 nm) over 5-10 minutes.[23][25]

Data Analysis and Presentation

The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_Test) / Rate_EC] * 100 (where EC is the Enzyme Control)

The IC₅₀ value is determined by plotting % Inhibition versus log[Compound Concentration].

Table 3: Sample COX-2 Inhibition Data

| Compound ID | COX-2 Inhibition IC₅₀ (µM) | Positive Control (Celecoxib) IC₅₀ (µM) |

|---|---|---|

| 6MQC-001 | 22.4 | 0.45 |

| 6MQC-002 | > 100 | 0.45 |

| 6MQC-003 | 48.1 | 0.45 |

| 6MQC-004 | 9.8 | 0.45 |

| 6MQC-005 | 1.5 | 0.45 |

Integrating Results and Future Directions

Structure-Activity Relationship (SAR) Insights

Following primary screening, the data from all three assays should be consolidated. This integrated view is crucial for developing an initial SAR.[26] Researchers should look for structural motifs that confer potency or selectivity for a particular biological activity. For example, analysis might suggest that bulky, hydrophobic substituents at one position favor anticancer activity, while smaller, polar groups at another position enhance antimicrobial effects.[26]

Lead Compound Selection and Next Steps

Compounds that show high potency in a primary screen (e.g., IC₅₀ or MIC < 10 µM) are considered "hits." These hits should be re-tested to confirm their activity. Validated hits with favorable preliminary SAR become "lead compounds." These selected leads should advance to the next stage of the drug discovery pipeline, which includes:

-

Secondary Screening: Testing against a broader panel of cancer cell lines or microbial strains.

-

Selectivity Assays: For anti-inflammatory hits, testing against the COX-1 isoform to determine selectivity.

-

Mechanism of Action Studies: Investigating how the compound elicits its biological effect (e.g., apoptosis induction, enzyme kinetics).[26]

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models.

This systematic screening cascade provides a robust and efficient pathway for identifying novel 6-methylquinoline-2-carboxylic acid derivatives with therapeutic potential, paving the way for the development of next-generation medicines.

References

-

Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

-

Asati, V., & Sharma, S. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]

-

Rehman, A.U., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

-

Cheung, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Center for Biotechnology Information. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

-

Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

-

Höglund, I.P.J., et al. (2011). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

-

Kumar, V., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

Wei, Y., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. PubMed. Available at: [Link]

-

ScienceDirect. (n.d.). Broth microdilution assay: Significance and symbolism. ScienceDirect. Available at: [Link]

-

Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

-

Wang, L., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

-

Mittal, R.K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. Available at: [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

-

Somagond, S.M., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Available at: [Link]

-

Zhang, H., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

-

Semantic Scholar. (n.d.). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available at: [Link]

-

Gupta, H., et al. (2009). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. assaygenie.com [assaygenie.com]

- 26. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of quinoline-2-carboxylic acid natural products

An In-depth Technical Guide to the Discovery and Isolation of Quinoline-2-Carboxylic Acid Natural Products

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale behind the discovery and isolation of quinoline-2-carboxylic acid and its derivatives from natural sources. We will delve into the expert-driven strategies for extraction, purification, and structural elucidation, emphasizing the causality behind experimental choices to ensure reproducible and validatable outcomes.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities.[1][3][4] These include antimalarial, anticancer, antibacterial, anti-inflammatory, and antidiabetic properties, among others.[1][2][3][5][6]

Quinoline-2-carboxylic acid, also known as quinaldic acid, represents a key subclass of these compounds. It serves not only as a bioactive molecule in its own right but also as a crucial intermediate for the synthesis of more complex pharmaceuticals.[7][8] Its structure provides a reactive "handle" (the carboxylic acid group) that allows for the generation of diverse libraries of esters and amides, enabling extensive structure-activity relationship (SAR) studies.[9] This guide will illuminate the pathway from identifying a promising natural source to obtaining a pure, structurally confirmed quinoline-2-carboxylic acid natural product.

Natural Sources and Biosynthetic Origins

Quinoline alkaloids are predominantly found in the plant kingdom, with the bark of Cinchona species being the most famous source, yielding the antimalarial drug quinine.[6][10] However, these scaffolds are also produced by various other organisms. For instance, marinoaziridines, which contain a quinoline-2-(1H)-one core, have been isolated from marine bacteria.[11] The only report of simple quinoline as a natural product is from the Peruvian stick insect Oreophoetes peruana, which uses it as a chemical defense.[2][4]

The biosynthesis of the quinoline ring typically proceeds via the shikimate pathway, with tryptophan or its precursor, anthranilic acid, serving as the primary building block. Enzymatic cascades involving condensation, cyclization, and subsequent modifications give rise to the diverse range of quinoline alkaloids observed in nature. Understanding these origins can aid in the selection of promising natural sources for targeted isolation efforts.

The Isolation Workflow: A Self-Validating System

The journey from a raw biological sample to a purified natural product is a multi-step process designed to progressively enrich the target compound while systematically removing impurities. Each stage serves as a validation check for the next, ensuring that the final isolated molecule is pure and its structure is unequivocally determined.

Caption: General workflow for the isolation of quinoline natural products.

Step 1: Extraction - Liberating the Target Molecules

The initial step involves liberating the compounds of interest from the source matrix. The choice of method is dictated by the nature of the source material and the stability of the target compounds.

Causality Behind Method Selection:

-

Maceration: Simple soaking in a solvent. Best for materials that are easily penetrated and when thermal degradation is a concern.

-

Soxhlet Extraction: A continuous extraction method that provides a high yield by repeatedly washing the material with fresh, hot solvent.[12] This is highly efficient but not suitable for thermolabile compounds.

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, rapidly disrupting the matrix and accelerating extraction. It's significantly faster and often more efficient than conventional methods.[10][13]

Table 1: Comparison of Common Extraction Techniques

| Method | Principle | Advantages | Disadvantages | Best For |

| Maceration | Soaking material in a solvent at room temp. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yields. | Fresh plant materials, initial screening. |

| Soxhlet | Continuous solid-liquid extraction with hot solvent. | High extraction efficiency, exhaustive. | Requires heating (risk of degradation), slow.[10][12] | Dried, powdered, and stable materials. |

| MAE | Microwave heating of solvent and matrix. | Extremely fast (minutes vs. hours), reduced solvent use.[10] | Requires specialized equipment. | Rapid screening and extraction optimization. |

Detailed Protocol: Acid-Base Extraction for Alkaloid Enrichment

This protocol is foundational for isolating alkaloids. It exploits the basicity of the quinoline nitrogen to selectively move the target compounds between aqueous and organic phases, thereby separating them from neutral and acidic impurities.

Principle of Causality: Alkaloids are organic bases. In an acidic aqueous solution (pH < 2), the nitrogen atom becomes protonated (R₃N → R₃NH⁺), rendering the molecule ionic and highly soluble in water. Neutral compounds (like fats and waxes) remain in the organic phase. Subsequently, basifying the aqueous phase (pH > 9) deprotonates the nitrogen, making the alkaloid neutral again and soluble in an organic solvent, leaving behind water-soluble salts and impurities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrj.org [chemrj.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Theoretical and computational studies of 6-Methylquinoline-2-carboxylic acid

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 6-Methylquinoline-2-carboxylic Acid: A Roadmap for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] 6-Methylquinoline-2-carboxylic acid, a specific derivative, presents a compelling case for in-depth investigation due to the combined electronic effects of its electron-donating methyl group and electron-withdrawing carboxylic acid moiety. This technical guide provides a comprehensive framework for the theoretical and computational characterization of 6-Methylquinoline-2-carboxylic acid, designed for researchers, computational chemists, and drug development professionals. We will navigate through its structural optimization, spectroscopic prediction, electronic property analysis, and potential as a therapeutic agent via molecular docking. This document emphasizes the causality behind methodological choices, ensuring a self-validating and reproducible research workflow that bridges theoretical calculations with experimental reality.

Introduction: The Significance of the Quinoline Core and Computational Chemistry

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline ring system allows for fine-tuning of its physicochemical and pharmacokinetic properties through substitution, making it a privileged scaffold in drug design.[2] 6-Methylquinoline-2-carboxylic acid (CAS: 15733-84-3) is a molecule of interest, featuring a carboxylic acid group at the 2-position known to form crucial hydrogen bonds with biological targets, and a methyl group at the 6-position which can influence lipophilicity and metabolic stability.[2][3]

Modern drug discovery increasingly relies on theoretical and computational studies to accelerate the identification and optimization of lead compounds.[4] Techniques such as Density Functional Theory (DFT) provide profound insights into molecular structure, stability, and reactivity, while molecular docking simulations can predict the binding affinity and interaction patterns of a molecule with a specific protein target.[4][5] This guide will detail the application of these powerful in-silico tools to create a comprehensive profile of 6-Methylquinoline-2-carboxylic acid, thereby guiding its potential synthesis and future development.

Molecular Structure and Synthesis Strategy

The foundational step in any theoretical study is the accurate representation of the molecule's structure.

-

Molecular Formula: C₁₁H₉NO₂[3]

-

Molecular Weight: 187.19 g/mol [3]

-

IUPAC Name: 6-methylquinoline-2-carboxylic acid

Below is a 2D representation of the molecular structure.

Caption: 2D structure of 6-Methylquinoline-2-carboxylic acid.

Proposed Synthetic Protocol (Doebner-von Miller Reaction)

While various methods exist for quinoline synthesis, the Doebner-von Miller reaction provides a plausible route. This protocol is adapted from established procedures for similar quinoline derivatives.[6]

Rationale: This acid-catalyzed reaction is a robust method for constructing the quinoline ring from anilines and α,β-unsaturated carbonyl compounds. Using p-toluidine (4-methylaniline) as the starting material directly incorporates the required 6-methyl substituent.

Step-by-Step Protocol:

-

Reactant Preparation: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 1 mole of p-toluidine and 3 moles of pyruvic acid.

-

Solvent and Catalyst: Add concentrated hydrochloric acid slowly as both the solvent and catalyst. The reaction is typically exothermic.

-

Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until the product precipitates.

-

Purification: Filter the crude solid, wash thoroughly with cold water, and dry. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-Methylquinoline-2-carboxylic acid.

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Theoretical and Experimental Spectroscopic Analysis

A key validation of computational models is their ability to reproduce experimental spectroscopic data. We will outline the protocols for both acquiring and calculating the primary spectra.

Vibrational Spectroscopy (FT-IR)

Rationale: FT-IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies. For 6-Methylquinoline-2-carboxylic acid, we expect to see distinct signals for the carboxylic acid O-H and C=O bonds, aromatic C-H bonds, and the quinoline ring's C=C and C=N vibrations.[7] DFT calculations can predict these vibrational modes with high accuracy, aiding in the precise assignment of experimental peaks.[8]

Experimental Protocol (FT-IR):

-

Prepare the sample using the KBr pellet method. Mix ~1 mg of the synthesized compound with ~100 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Record the spectrum in the range of 4000–400 cm⁻¹ using an FT-IR spectrometer.[8]

Computational Protocol (DFT Frequency Calculation):

-

Geometry Optimization: Optimize the molecular structure of 6-Methylquinoline-2-carboxylic acid using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. This confirms the structure is at a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies.[4]

-

Scaling: Apply a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies to correct for anharmonicity and basis set limitations, allowing for a more direct comparison with experimental data.

Table 1: Predicted vs. Expected Experimental FT-IR Assignments

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Predicted Scaled DFT (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | ~2980 |

| C-H stretch (aromatic) | 3000-3100 | ~3050 |

| C-H stretch (methyl) | 2850-2960 | ~2920 |

| C=O stretch (carboxylic acid) | 1680-1710 | ~1705 |

| C=N, C=C stretch (quinoline ring) | 1500-1650 | ~1550-1620 |

| C-O stretch (carboxylic acid) | 1210-1320 | ~1280 |

| O-H bend (carboxylic acid) | 1395-1440 | ~1410 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can accurately predict chemical shifts, which is invaluable for assigning complex spectra and confirming structural isomers.[9]

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard.

Computational Protocol (GIAO NMR Calculation):

-

Use the B3LYP/6-311++G(d,p) optimized geometry.

-

Perform an NMR calculation using the GIAO method at the same level of theory.[9]

-

Calculate the isotropic shielding values for each nucleus.

-

Reference the calculated shielding values against the shielding value of TMS calculated at the same level of theory to obtain the final chemical shifts (δ).

In-Depth Computational Analysis Workflow

To move beyond simple characterization and understand the molecule's intrinsic chemical behavior, a series of more advanced computational analyses are required. This workflow provides a systematic approach to elucidating the electronic properties and reactivity of 6-Methylquinoline-2-carboxylic acid.

Caption: Workflow for the theoretical and computational analysis of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5]

Analysis:

-

The HOMO is expected to be distributed primarily over the electron-rich quinoline ring system.

-

The LUMO will likely be localized on the electron-deficient regions, particularly the carboxylic acid group and the nitrogen-containing ring.

-

The calculated energy gap will provide a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP)

Rationale: The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with biological receptors or other reactants.

Analysis:

-

Red/Yellow Regions (Negative Potential): These will be located around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): This will be most prominent around the acidic hydrogen of the carboxyl group, making it the primary site for nucleophilic attack and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis

Rationale: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It quantifies charge transfer between filled (donor) and empty (acceptor) orbitals, known as hyperconjugative interactions. The stabilization energy (E(2)) associated with these interactions is a measure of their significance in stabilizing the molecule.[5]

Analysis:

-

Key interactions will include π → π* transitions within the aromatic system, indicating strong delocalization and aromaticity.

-

Lone pair (n) → π* interactions, such as from the nitrogen atom's lone pair to the antibonding orbitals of the ring, will also contribute significantly to the overall stability.

Application in Drug Discovery: A Molecular Docking Workflow

Given the extensive pharmacological activities of quinoline derivatives, a molecular docking study is a logical next step to explore the potential of 6-Methylquinoline-2-carboxylic acid as an inhibitor of a specific protein target.[2]